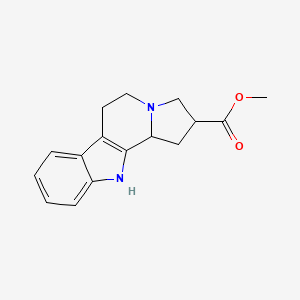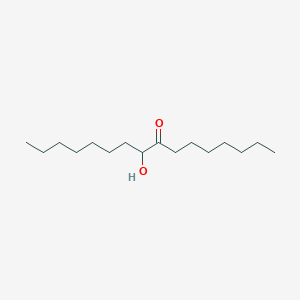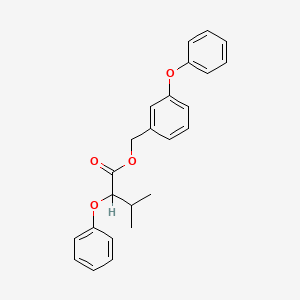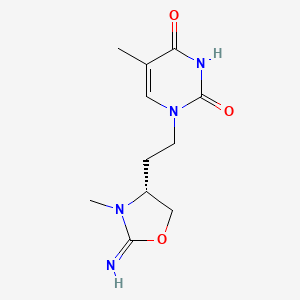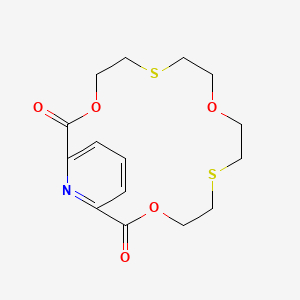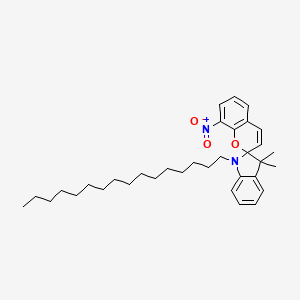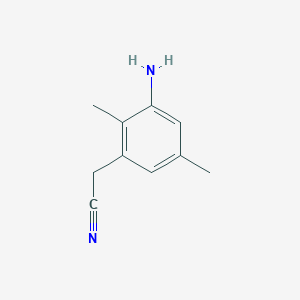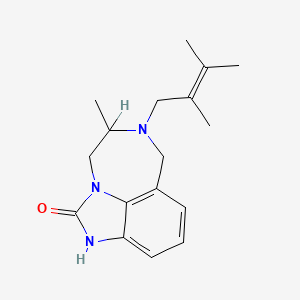
6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one” is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one” typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds and aliphatic amines. The synthesis may include steps such as:
Condensation reactions: to form the imidazo ring.
Cyclization reactions: to form the benzodiazepine core.
Alkylation reactions: to introduce the dimethylbutenyl side chain.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions may target the imidazo ring or the benzodiazepine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new benzodiazepine derivatives with potential pharmaceutical applications.
Biology
Biological assays: The compound may be tested for its biological activity, including its effects on various enzymes and receptors.
Medicine
Pharmacological studies: Potential use as an anxiolytic, sedative, or muscle relaxant.
Industry
Chemical intermediates: Used in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This enhances the effect of GABA, leading to increased inhibitory neurotransmission. The specific molecular targets and pathways for “6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one” would need to be elucidated through detailed pharmacological studies.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Midazolam: Known for its use as a sedative and anesthetic.
Uniqueness
“6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one” may have unique properties due to its specific structural features, such as the dimethylbutenyl side chain, which could influence its pharmacokinetics and pharmacodynamics.
Propiedades
Número CAS |
131515-07-6 |
|---|---|
Fórmula molecular |
C17H23N3O |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
10-(2,3-dimethylbut-2-enyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C17H23N3O/c1-11(2)12(3)8-19-10-14-6-5-7-15-16(14)20(9-13(19)4)17(21)18-15/h5-7,13H,8-10H2,1-4H3,(H,18,21) |
Clave InChI |
LKUFOZJEZBLNMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN2C3=C(CN1CC(=C(C)C)C)C=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





